Cas no 39211-54-6 (4-chloro-3-(difluoromethoxy)aniline)
4-chloro-3-(difluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3-(difluoromethoxy)aniline
- CS-0232810
- 4-Chloro-3-(difluoromethoxy)benzenamine
- 39211-54-6
- SCHEMBL17502319
- 841-856-2
- AKOS013325785
- DB-153801
- MFCD18392561
- SUVIQAGOOXDQMH-UHFFFAOYSA-N
- DTXCID50670752
- A1-28219
- Benzenamine, 4-chloro-3-(difluoromethoxy)-
- PBA21154
- DTXSID30720007
- EN300-128859
-
- MDL: MFCD18392561
- Inchi: 1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
- InChI Key: SUVIQAGOOXDQMH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1OC(F)F)N
Computed Properties
- Exact Mass: 193.0105978Da
- Monoisotopic Mass: 193.0105978Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.3Ų
4-chloro-3-(difluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000473-250mg |
4-Chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A013000473-500mg |
4-Chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A013000473-1g |
4-Chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| abcr | AB539630-250 mg |
4-Chloro-3-(difluoromethoxy)aniline, 95%; . |
39211-54-6 | 95% | 250MG |
€859.80 | 2022-03-01 | |
| TRC | T776410-10mg |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776410-50mg |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T776410-100mg |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-128859-0.05g |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 95% | 0.05g |
$166.0 | 2023-02-15 | |
| Enamine | EN300-128859-0.1g |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 95% | 0.1g |
$248.0 | 2023-02-15 | |
| Enamine | EN300-128859-0.25g |
4-chloro-3-(difluoromethoxy)aniline |
39211-54-6 | 95% | 0.25g |
$353.0 | 2023-02-15 |
4-chloro-3-(difluoromethoxy)aniline Suppliers
4-chloro-3-(difluoromethoxy)aniline Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-chloro-3-(difluoromethoxy)aniline
Chemical Profile of 4-chloro-3-(difluoromethoxy)aniline (CAS No. 39211-54-6)
4-chloro-3-(difluoromethoxy)aniline, identified by its Chemical Abstracts Service (CAS) number 39211-54-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a chloro substituent at the para position and a difluoromethoxy group at the meta position of an aniline core, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-chloro-3-(difluoromethoxy)aniline consists of a benzene ring substituted with a chlorine atom at the fourth position and a difluoromethoxy group at the third position, with an amino group (-NH₂) at the first position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both electron-withdrawing (chloro) and electron-donating (difluoromethoxy) groups creates a balance in the electronic properties of the molecule, which is crucial for its role in medicinal chemistry applications.
In recent years, 4-chloro-3-(difluoromethoxy)aniline has been extensively studied for its potential in drug discovery and development. The compound’s structural features are particularly appealing for designing novel bioactive molecules. For instance, the chloro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores, while the difluoromethoxy group enhances metabolic stability and bioavailability. These attributes have made it a focal point in synthetic efforts aimed at developing small-molecule inhibitors targeting critical biological pathways.
One of the most compelling aspects of 4-chloro-3-(difluoromethoxy)aniline is its utility in constructing heterocyclic compounds, which are prevalent in many pharmacologically active agents. Researchers have leveraged this intermediate to synthesize derivatives with enhanced binding affinity and selectivity for therapeutic targets. For example, recent studies have demonstrated its application in generating kinase inhibitors, where the modification of the aniline core can fine-tune interactions with protein binding sites. Such modifications are essential for improving drug efficacy while minimizing off-target effects.
The influence of 4-chloro-3-(difluoromethoxy)aniline extends beyond academic research into industrial applications. Pharmaceutical companies have utilized this compound as a key precursor in the synthesis of novel therapeutics under development for various diseases. Its incorporation into drug candidates has shown promise in preclinical models, particularly where modulation of central nervous system (CNS) activity is required. The compound’s ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, positions it as a promising scaffold for next-generation CNS drugs.
From a synthetic chemistry perspective, 4-chloro-3-(difluoromethoxy)aniline offers unique challenges and opportunities. The interplay between the chloro and difluoromethoxy groups necessitates careful optimization of reaction conditions to achieve high yields and purity. Advanced computational methods have been employed to predict optimal synthetic routes, leveraging molecular modeling to guide experimental design. These approaches have not only accelerated the development process but also provided deeper insights into the mechanistic aspects of transformations involving this intermediate.
The environmental impact of 4-chloro-3-(difluoromethoxy)aniline has also been a subject of interest. Efforts to develop greener synthetic methodologies have focused on minimizing waste and reducing energy consumption during production. Catalytic processes have been explored as alternatives to traditional multi-step syntheses, offering improved atom economy and reduced byproduct formation. Such innovations align with broader sustainability goals within the pharmaceutical industry, ensuring that compounds like 4-chloro-3-(difluoromethoxy)aniline are produced responsibly.
Future directions in research involving 4-chloro-3-(difluoromethoxy)aniline include exploring its potential in materials science applications beyond pharmaceuticals. The compound’s electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. By integrating this molecule into functional materials, scientists aim to develop novel technologies with applications ranging from flexible electronics to advanced sensors. This interdisciplinary approach highlights the versatility of 4-chloro-3-(difluoromethoxy)aniline as both a chemical building block and a material science precursor.
In conclusion, 4-chloro-3-(difluoromethoxy)aniline (CAS No. 39211-54-6) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features enable diverse applications across multiple scientific domains, from medicinal chemistry to materials engineering. As research continues to uncover new possibilities for this compound, its importance as an intermediate will undoubtedly grow, driving innovation in both academic laboratories and industrial settings.
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